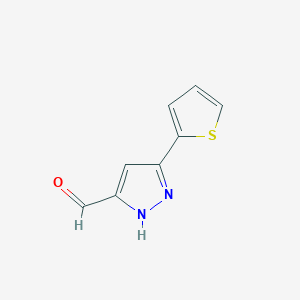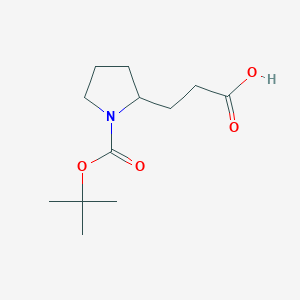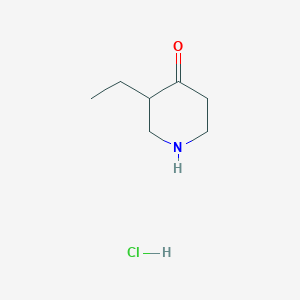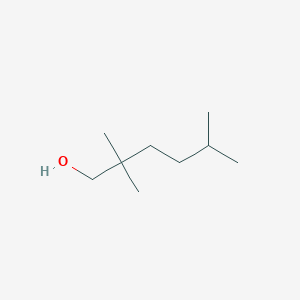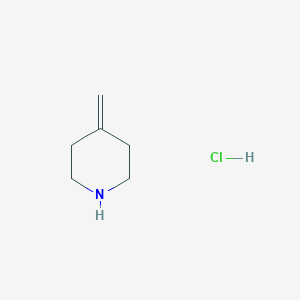
4-Methylenpiperidinhydrochlorid
Übersicht
Beschreibung
4-Methylenepiperidine hydrochloride is a chemical compound with the molecular formula C6H12ClN . It is a key intermediate for the synthesis of various compounds, including the antifungal drug efinaconazole . It is also used as a building block that can be coupled with aryl halides via Suzuki cross-coupling to give benzyl piperidines and related compounds .
Synthesis Analysis
A process for preparing 4-methylenepiperidine involves reacting an isonipecotate with an acylating agent, reducing the resulting ester with sodium borohydride or lithium borohydride in an organic solvent containing methanol, reacting the resulting alcohol with a halogenating agent, reacting the resulting halide with a dehydrohalogenating agent in an organic solvent, and hydrolyzing the resulting methylene compound with a strong alkaline in water or an organic solvent containing water . .Molecular Structure Analysis
The molecular structure of 4-Methylenepiperidine hydrochloride is represented by the InChI string: InChI=1S/C6H11N.ClH/c1-6-2-4-7-5-3-6;/h7H,1-5H2;1H . The molecular weight is 133.62 g/mol .Chemical Reactions Analysis
4-Methylenepiperidine hydrochloride can be coupled with aryl halides via Suzuki cross-coupling to give benzyl piperidines and related compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Methylenepiperidine hydrochloride include a molecular weight of 133.62 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 1, and rotatable bond count of 0 .Wissenschaftliche Forschungsanwendungen
4-Methylenpiperidinhydrochlorid: Eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen
Pharmazeutische Synthese: this compound wird bei der Synthese verschiedener pharmazeutischer Verbindungen verwendet. Insbesondere dient es als Zwischenprodukt bei der Herstellung des Antimykotikums Efinaconazol, das zur Behandlung von Nagelpilzinfektionen eingesetzt wird .
Katalysator in chemischen Reaktionen: Diese Verbindung wirkt als Katalysator bei der Herstellung von Stilbenderivaten, organischen Verbindungen, die in der Herstellung von Farbstoffen, optischen Aufhellern und in der pharmazeutischen Forschung verwendet werden .
Korrosionsschutzanwendungen: this compound wird als Korrosionsschutzmittel für Eisen eingesetzt, um Schutz vor Korrosion zu bieten und die Lebensdauer von eisenbasierten Materialien zu verlängern .
Peptidsynthese: In der Peptidsynthese wird diese Chemikalie verwendet, um 9-Fluorenylmethyloxycarbonyl (Fmoc)-Gruppen zu entfernen oder zu entschützen, die Schutzgruppen sind, die während der Synthese von Peptiden verwendet werden .
Qualitätskontrolle und -sicherung: Bei der kommerziellen Produktion wird this compound für Qualitätskontroll (QC)- und Qualitätssicherungs (QA)-Prozesse verwendet, insbesondere bei der Produktion und Formulierung von Efinaconazol und verwandten Arzneimitteln .
Regulierungscompliance: Es ist auch in den Prozess der Einreichung eines Abbreviated New Drug Application (ANDA) bei der FDA und Toxizitätsstudien der jeweiligen Arzneimittelformulierungen involviert, um die Einhaltung der regulatorischen Standards zu gewährleisten .
Wirkmechanismus
- While specific targets for 4-Methylenepiperidine hydrochloride are not widely documented, it’s essential to understand its role as an intermediate in drug synthesis .
- Its precise interaction mechanisms remain an area of ongoing research, but it may modulate specific receptors or enzymes .
Target of Action
Mode of Action
Biochemical Pathways
Safety and Hazards
Biochemische Analyse
Biochemical Properties
4-Methylenepiperidine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be coupled with aryl halides via Suzuki cross-coupling to produce benzyl piperidines and related compounds . The nature of these interactions often involves the formation of covalent bonds, which are crucial for the stability and functionality of the resulting compounds.
Cellular Effects
The effects of 4-Methylenepiperidine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the synthesis of the antifungal drug efinaconazole . This modulation can lead to changes in cellular behavior, including alterations in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 4-Methylenepiperidine hydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form stable complexes with target molecules is essential for its biochemical activity. These interactions can lead to changes in gene expression, which in turn affect cellular functions and processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methylenepiperidine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Methylenepiperidine hydrochloride is stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of 4-Methylenepiperidine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or therapeutic benefits. At higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels . It is crucial to determine the optimal dosage to maximize benefits while minimizing risks.
Metabolic Pathways
4-Methylenepiperidine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and metabolite levels within cells. Understanding the metabolic pathways of 4-Methylenepiperidine hydrochloride is essential for predicting its effects on cellular metabolism and overall biochemical activity .
Transport and Distribution
The transport and distribution of 4-Methylenepiperidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The efficiency of transport and distribution can influence the compound’s activity and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of 4-Methylenepiperidine hydrochloride is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. These localizations can affect the compound’s interactions with other biomolecules and its overall biochemical activity .
Eigenschaften
IUPAC Name |
4-methylidenepiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-6-2-4-7-5-3-6;/h7H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMSENVPQPNOHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627435 | |
| Record name | 4-Methylidenepiperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144230-50-2 | |
| Record name | 4-Methylidenepiperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methylenepiperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4-Methylenepiperidine Hydrochloride significant in pharmaceutical chemistry?
A1: 4-Methylenepiperidine Hydrochloride (4-MPH) is a crucial building block in synthesizing Efinaconazole, a potent antifungal drug [, , ]. The papers you provided focus on developing efficient and scalable processes for 4-MPH synthesis due to its importance in producing this medication.
Q2: What are the key challenges addressed in the research regarding the synthesis of 4-Methylenepiperidine Hydrochloride?
A2: The research emphasizes finding a synthetic route for 4-MPH that is both efficient and suitable for industrial production [, ]. Previous methods might have involved reagents or procedures less practical for large-scale synthesis, such as organolithium reagents or column chromatography. These new methods aim to simplify the process while maintaining high yield and purity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetic acid](/img/structure/B1371231.png)

![N-(2-chlorophenyl)-2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1371234.png)




